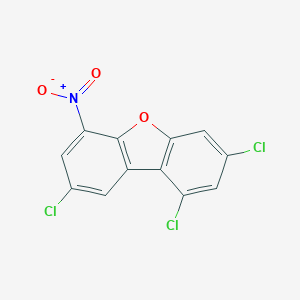

6-Nitro-1,3,8-trichlorodibenzofuran

Beschreibung

Eigenschaften

CAS-Nummer |

125652-17-7 |

|---|---|

Molekularformel |

C12H4Cl3NO3 |

Molekulargewicht |

316.5 g/mol |

IUPAC-Name |

1,3,8-trichloro-6-nitrodibenzofuran |

InChI |

InChI=1S/C12H4Cl3NO3/c13-5-1-7-11-8(15)2-6(14)4-10(11)19-12(7)9(3-5)16(17)18/h1-4H |

InChI-Schlüssel |

FDHMWCYHLUFGNL-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)[N+](=O)[O-])Cl |

Kanonische SMILES |

C1=C(C=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)[N+](=O)[O-])Cl |

Andere CAS-Nummern |

125652-17-7 |

Synonyme |

6-NCDF 6-nitro-1,3,8-trichlorodibenzofuran |

Herkunft des Produkts |

United States |

Contextualization Within Persistent Organic Pollutants Pops Frameworks

Persistent Organic Pollutants (POPs) are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment. nih.govnih.gov This group of chemicals includes well-known compounds such as polychlorinated biphenyls (PCBs), dioxins, and furans. nih.govacs.org Nitrated and polychlorinated dibenzofurans share characteristics with classical POPs, including their semi-volatile nature, which allows for long-range atmospheric transport, and their lipophilicity, which leads to their accumulation in the fatty tissues of living organisms. nih.govfrontiersin.org Although not as extensively studied as their non-nitrated counterparts, the structural similarities suggest that NPCDFs could exhibit similar persistence and bioaccumulative potential, warranting their consideration within the broader framework of POPs and emerging environmental contaminants. oup.com The study of specific congeners, such as 6-Nitro-1,3,8-trichlorodibenzofuran, is crucial for understanding the potential environmental burden and toxicological implications of this class of compounds.

Significance of Substituted Dibenzofuran Congeners in Environmental and Mechanistic Studies

De Novo Synthesis Pathways for Nitrated and Chlorinated Dibenzofurans

The "de novo" synthesis of polychlorinated dibenzofurans (PCDFs) and their nitrated counterparts (NPCDFs) refers to their formation from precursor carbonaceous materials, such as soot, in the presence of a chlorine source and oxygen, typically at elevated temperatures. acs.orgdss.go.th This process is a significant contributor to the environmental burden of these compounds, particularly from sources like municipal waste incinerators. dss.go.th

Influence of Nitrogen-Containing Precursors on Formation Rates and Congener Profiles

The presence of nitrogen-containing compounds can significantly influence the de novo synthesis of PCDD/Fs. Studies have shown that the addition of substances like ammonia (B1221849) and urea (B33335) can suppress the formation of PCDD/Fs. nih.gov This suppression is attributed to the formation of nitrogen-containing radicals, such as NHi and CN, from the decomposition of these precursors. acs.org These radicals can react with the organic compounds on the carbon surface, inhibiting the formation of the dibenzofuran structure. acs.orgnih.gov For instance, the addition of urea to a reaction mixture of graphite (B72142) and copper chloride at 300°C has been shown to reduce the discharge of PCDD/Fs in the outlet gas by approximately 90%. nih.gov This suggests that nitrogen-containing compounds can lead to the formation of nitrogen-substituted aromatics like chlorobenzonitriles and chloropyridines instead of PCDD/Fs. nih.gov

Role of Thermal Processes and Incidental By-Product Generation

Thermal processes, such as those in municipal waste incinerators, provide the necessary conditions for the de novo synthesis of PCDFs and NPCDFs. dss.go.th The formation of these compounds typically occurs in the cooling stages of waste gas, on the surface of fly ash particles, at temperatures between 200 and 500°C, with a maximum rate around 300°C. acs.org The structure of the carbon matrix and the presence of polycyclic aromatic hydrocarbons (PAHs) can influence the specific congeners formed. For example, coronene (B32277) has been shown to be a precursor for the characteristic formation of 1,2,8,9-tetrachlorodibenzofuran. dss.go.th The process involves the breakdown of the carbon matrix, chlorination, and the incorporation of oxygen. dss.go.th

Catalytic and Surface-Mediated Formation Models

The de novo synthesis is significantly influenced by the presence of metal catalysts, with copper being a particularly potent one. core.ac.ukepa.gov Copper compounds, such as copper(I) chloride and copper(II) chloride, are known to catalyze the chlorination of the carbon matrix and the subsequent formation of PCDD/Fs. dss.go.thcore.ac.uk The proposed mechanism involves the chemisorption of gaseous oxygen onto metallic sites, followed by the transfer of oxygen to the carbon structure, leading to its oxidation and breakdown into smaller aromatic compounds. epa.gov These aromatic precursors can then undergo condensation reactions to form PCDD/Fs. epa.gov The surface of fly ash provides the reaction sites for these catalytic processes. core.ac.uk

Laboratory-Scale Synthetic Methodologies for Substituted Dibenzofuran Derivatives

A variety of laboratory methods have been developed for the synthesis of substituted dibenzofurans, which are valuable for analytical and toxicological studies. These methods often involve the construction of the dibenzofuran ring system through intramolecular or intermolecular cyclization reactions.

Common strategies include:

Palladium-catalyzed C-H activation/C-O cyclization: This method allows for the synthesis of substituted dibenzofurans from phenols. acs.org

Intramolecular cyclization of diaryl ethers: This approach can be achieved through various catalytic systems, including palladium-based catalysts. organic-chemistry.orgnih.gov For example, o-iododiaryl ethers can be cyclized using a reusable Pd/C catalyst. organic-chemistry.org

Copper-catalyzed reactions: Copper catalysts can be used for the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes to form substituted benzofurans. nih.gov

The synthesis of a specific compound like 6-Nitro-1,3,8-trichlorodibenzofuran would likely involve a multi-step process starting from a suitably substituted precursor. For instance, a trichlorinated dibenzofuran could be synthesized first, followed by a nitration step.

Electrophilic Nitration Reactions of Dibenzofuran Scaffolds and Related Aromatic Systems

Electrophilic aromatic substitution is a fundamental reaction for introducing a nitro group onto an aromatic ring. masterorganicchemistry.comchemguide.co.uk The nitration of dibenzofuran itself can be regioselective depending on the reaction conditions.

Nitration with nitric acid in trifluoroacetic acid: This method has been shown to selectively produce 3-nitrodibenzofuran (B1219392) under mild conditions. oup.com

Friedel-Crafts type nitration: Using alkyl nitrates and aluminum chloride in nitromethane (B149229) can lead to the formation of 2-nitrodibenzofuran (B152082) as the main product. oup.com

The nitration of a pre-existing trichlorodibenzofuran to produce 6-Nitro-1,3,8-trichlorodibenzofuran would be an example of electrophilic aromatic substitution on a substituted dibenzofuran scaffold. The positions of the existing chlorine atoms would direct the incoming nitro group to the 6-position. The reaction typically involves the use of a nitrating agent, which is a mixture of concentrated nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comchemtube3d.comyoutube.com

| Synthetic Method | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-H Activation/C-O Cyclization | Pd(0)/Pd(II) catalyst, air (oxidant) | Direct synthesis from phenols. | acs.org |

| Intramolecular Cyclization of Diaryl Ethers | Pd/C catalyst | Cyclization of o-iododiaryl ethers. | organic-chemistry.org |

| Copper-Catalyzed Coupling/Cyclization | CuBr, N-tosylhydrazones | Formation of substituted benzofurans from terminal alkynes. | nih.gov |

| Electrophilic Nitration | Nitric acid, sulfuric acid | Introduction of a nitro group onto the dibenzofuran ring. | masterorganicchemistry.comoup.com |

Environmental Occurrence, Distribution, and Transformation Dynamics of Nitrated Polychlorinated Dibenzofurans

Sources and Environmental Emissions of 6-Nitro-1,3,8-trichlorodibenzofuran and Related Compounds

Nitrated polychlorinated dibenzofurans, including 6-Nitro-1,3,8-trichlorodibenzofuran, are not intentionally produced for commercial purposes. nih.gov Their presence in the environment is a result of unintentional formation through industrial processes and atmospheric reactions.

Industrial Contributions and Combustion Effluents

The primary industrial sources of PCDFs are thermal processes such as waste incineration and the manufacturing of chlorinated chemicals. Polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs are known by-products of the manufacturing of chlorinated phenols and the incineration of waste. nih.gov It is plausible that the nitration of these PCDF precursors or products occurs in the presence of nitrogen oxides (NOx), which are also common components of industrial emissions.

Combustion processes, in particular, provide the necessary conditions for the formation of nitrated derivatives. The high temperatures and presence of chlorine, nitrogen, and precursor organic compounds in industrial incinerators can lead to the formation of a complex mixture of halogenated and nitrated aromatic compounds.

| Potential Industrial Source | Relevant Precursors/Conditions | Likely Formation Pathway |

| Municipal and Industrial Waste Incineration | Chlorinated organic materials, Nitrogen-containing compounds, Incomplete combustion | Formation of PCDF backbone followed by nitration in the gas phase or on fly ash particles. |

| Production of Chlorinated Phenols | Chlorinated phenol (B47542) precursors, Nitrating agents (e.g., nitric acid) | Unwanted side reactions leading to the formation of nitrated by-products. |

| Iron and Steel Production (Sintering) | Carbon, Chlorine, Nitrogen from raw materials and fuels | High-temperature reactions leading to the de novo synthesis of PCDFs and subsequent nitration. |

Table 1: Potential Industrial Sources and Formation Pathways of Nitrated Polychlorinated Dibenzofurans

Atmospheric Formation and Deposition Pathways

Beyond direct industrial emissions, 6-Nitro-1,3,8-trichlorodibenzofuran can also be formed in the atmosphere. The atmospheric photooxidation of aromatic hydrocarbons is a known source of nitrophenols, which are structurally related to NPCDFs. This suggests that similar atmospheric chemistry could lead to the formation of 6-Nitro-1,3,8-trichlorodibenzofuran.

The precursor molecule, 1,3,8-trichlorodibenzofuran (B13407154), if present in the atmosphere, can undergo reactions with hydroxyl (•OH) and nitrate (B79036) (•NO3) radicals. These reactions can lead to the addition of a nitro group to the aromatic ring structure. Once formed in the atmosphere, these compounds can be deposited onto soil and water bodies through both dry and wet deposition processes, contributing to their environmental distribution.

Environmental Partitioning, Transport, and Bioaccumulation Mechanisms

The environmental fate of 6-Nitro-1,3,8-trichlorodibenzofuran is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and biota. While specific experimental data for this compound are not available, its structure suggests it is a hydrophobic and persistent molecule.

The partitioning behavior of similar compounds indicates that 6-Nitro-1,3,8-trichlorodibenzofuran would have a low water solubility and a high octanol-water partition coefficient (Kow). This would lead to its strong adsorption to soil organic matter and sediments, limiting its mobility in aqueous environments.

Due to its lipophilic nature, 6-Nitro-1,3,8-trichlorodibenzofuran has the potential to bioaccumulate in the fatty tissues of organisms. This process involves the uptake of the chemical from the environment at a rate faster than its elimination. Over time, this can lead to the biomagnification of the compound in food chains, with top predators accumulating the highest concentrations. Halogenated dibenzofurans are known to bind to the aryl hydrocarbon receptor (AhR), which can lead to a range of toxic responses. nih.gov

Degradation and Transformation Pathways in Abiotic and Biotic Environmental Compartments

The persistence of 6-Nitro-1,3,8-trichlorodibenzofuran in the environment is determined by its resistance to various degradation processes.

Atmospheric Chemical Degradation Processes (e.g., Radical-Initiated Reactions)

In the atmosphere, the primary degradation pathway for organic compounds is through reactions with photochemically generated radicals, most notably the hydroxyl radical (•OH). The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound. While specific kinetic data for 6-Nitro-1,3,8-trichlorodibenzofuran is unavailable, it is expected to be susceptible to attack by •OH radicals, leading to its eventual breakdown.

Biotransformation Processes in Environmental Media

The microbial degradation of chlorinated dioxins and dibenzofurans has been a subject of considerable research. nih.gov Studies have shown that certain aerobic bacteria, such as those from the genera Sphingomonas and Pseudomonas, can degrade lower chlorinated dioxins. nih.gov The degradation is often initiated by dioxygenase enzymes that attack the aromatic rings. nih.gov

For highly chlorinated compounds, anaerobic reductive dechlorination can be a critical first step. nih.gov In this process, bacteria use the chlorinated compound as an electron acceptor, removing chlorine atoms and making the molecule more susceptible to subsequent aerobic degradation. nih.gov It is plausible that 6-Nitro-1,3,8-trichlorodibenzofuran could be subject to similar biotransformation pathways, although the presence of the nitro group may influence the metabolic route and rate of degradation. The nitro group itself can also be subject to microbial reduction under anaerobic conditions.

| Degradation Process | Environmental Compartment | Key Reactants/Organisms | Potential Transformation Products |

| Atmospheric Photolysis | Atmosphere | Hydroxyl radicals (•OH), Nitrate radicals (•NO3) | Hydroxylated and further nitrated derivatives, ring-cleavage products |

| Aerobic Biodegradation | Soil, Sediment, Water | Aerobic bacteria (e.g., Sphingomonas, Pseudomonas) | Dihydrodiols, catechols, and subsequent ring-cleavage products |

| Anaerobic Reductive Dechlorination | Anoxic Sediments, Groundwater | Anaerobic bacteria | Less chlorinated dibenzofurans |

| Anaerobic Reduction of Nitro Group | Anoxic Sediments, Groundwater | Anaerobic bacteria | Aminotrichlorodibenzofurans |

Table 2: Potential Degradation and Transformation Pathways for 6-Nitro-1,3,8-trichlorodibenzofuran

Multi-Media Environmental Fate Modeling and Predictive Assessments

The environmental fate and transport of 6-Nitro-1,3,8-trichlorodibenzofuran are governed by its inherent physicochemical properties, which dictate its partitioning among various environmental compartments, including air, water, soil, and biota. Due to its complex structure, featuring both chlorine and a nitro functional group, this compound is expected to exhibit environmental behavior characteristic of both chlorinated and nitrated aromatic compounds.

Predicting the environmental distribution of 6-Nitro-1,3,8-trichlorodibenzofuran relies heavily on multi-media environmental fate models. These models are mathematical tools that utilize the physicochemical properties of a chemical to estimate its distribution and persistence in the environment. Key input parameters for these models include water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the Henry's Law constant.

Physicochemical Properties and Partitioning Behavior

The partitioning behavior of a chemical between different environmental media is often described by partition coefficients. These coefficients are crucial for parameterizing multi-media fate models.

| Partition Coefficient | Description | Predicted Trend for 6-Nitro-1,3,8-trichlorodibenzofuran |

| Octanol-Water Partition Coefficient (Kow) | Indicates the tendency of a chemical to partition between an organic phase (octanol) and water. A high Kow suggests a high affinity for lipids and organic matter. | High, suggesting bioaccumulation potential and strong sorption to soil and sediment. |

| Organic Carbon-Water Partition Coefficient (Koc) | Describes the partitioning of a chemical between organic carbon in soil or sediment and water. | High, indicating that the compound will be predominantly found in soil and sediment rather than in water. |

| Air-Water Partition Coefficient (Kaw) | Also known as the Henry's Law Constant, it describes the partitioning of a chemical between air and water. | Moderate to low, suggesting it can volatilize from water surfaces but will also partition to atmospheric particles. |

| Octanol-Air Partition Coefficient (Koa) | Represents the partitioning between an organic phase (octanol) and air. It is important for understanding partitioning to atmospheric aerosols and vegetation. | High, indicating a tendency to associate with atmospheric particulate matter. |

Predictive Assessments using Multi-Media Fate Models

Multi-media environmental fate models, such as the Fugacity Model, are used to predict the environmental compartments where a chemical is likely to accumulate. These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment, vegetation, and biota) and calculate the chemical's distribution based on its emission rates and physicochemical properties.

For 6-Nitro-1,3,8-trichlorodibenzofuran, a hypothetical modeling scenario would likely predict the following distribution pattern:

Atmosphere: Due to its semi-volatile nature, it can be transported in the atmosphere. The nitro group can influence its atmospheric chemistry, potentially participating in photochemical reactions. Its high Koa suggests it will predominantly be adsorbed to atmospheric particulate matter. This association with particles facilitates long-range atmospheric transport.

Water: Its low water solubility and high Kow mean that concentrations in the dissolved phase of water bodies are expected to be low. It will readily partition to suspended organic matter and bottom sediments.

Soil and Sediment: These are predicted to be the primary sinks for 6-Nitro-1,3,8-trichlorodibenzofuran. Its strong binding to organic matter (high Koc) will lead to its accumulation in these compartments, reducing its bioavailability but increasing its persistence.

Biota: The high Kow value indicates a significant potential for bioaccumulation in aquatic and terrestrial organisms. This can lead to biomagnification through the food chain, a common concern for persistent organic pollutants (POPs).

The electron-withdrawing nature of the nitro group makes the aromatic ring of nitroaromatic compounds resistant to oxidative degradation, contributing to their environmental persistence. nih.gov The degradation of chlorinated dibenzofurans is also known to be slow, particularly for congeners with a higher number of chlorine atoms. nih.gov Therefore, predictive assessments would classify 6-Nitro-1,3,8-trichlorodibenzofuran as a persistent and bioaccumulative substance.

The following table summarizes the key inputs and likely outputs of a multi-media environmental fate model for 6-Nitro-1,3,8-trichlorodibenzofuran, based on its structural characteristics and comparison with related compounds.

| Model Input/Output | Parameter/Prediction | Basis for Prediction |

| Physicochemical Properties (Inputs) | ||

| Molecular Weight | 314.5 g/mol | Calculated from molecular formula |

| Water Solubility | Very Low | Inferred from high chlorination and aromatic structure |

| Vapor Pressure | Low | Inferred from high molecular weight and structure |

| Log Kow | High (>5) | Inferred from high chlorination and hydrophobicity |

| Henry's Law Constant | Moderate to Low | Inferred from low water solubility and vapor pressure |

| Environmental Distribution (Outputs) | ||

| % in Air | Low | Primarily adsorbed to particles |

| % in Water | Very Low | Rapid partitioning to sediment |

| % in Soil | High | Strong adsorption to organic matter |

| % in Sediment | High | Major environmental sink |

| Environmental Fate (Outputs) | ||

| Persistence | High | Resistance to degradation due to chloro- and nitro- substitution |

| Bioaccumulation Factor | High | Predicted from high Log Kow |

| Long-Range Transport Potential | High | Via atmospheric particulate matter |

It is important to note that these are predictive assessments based on the compound's structure. Experimental validation of its physicochemical properties and environmental behavior is necessary for a more accurate risk assessment.

Advanced Analytical Methodologies for Characterization and Quantification of 6 Nitro 1,3,8 Trichlorodibenzofuran

Chromatographic Techniques for Trace-Level Analysis in Complex Matrices

Chromatography, coupled with mass spectrometry, is the cornerstone for the analysis of 6-Nitro-1,3,8-trichlorodibenzofuran. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis for sensitivity and isomer specificity.

Gas chromatography is a primary technique for the analysis of semi-volatile compounds like halogenated dibenzofurans. researchgate.net When coupled with a mass spectrometer (MS), it provides both separation and structural identification. For compounds like 6-Nitro-1,3,8-trichlorodibenzofuran, GC-MS can be used for detection and quantification, particularly with tandem mass spectrometry (GC-MS/MS), which offers enhanced selectivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net This increased selectivity is crucial for reducing matrix interference and improving detection limits in complex samples like soil or biological tissues. nih.govwur.nl

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms), 30-60 m length, 0.25 mm ID, 0.25 µm film thickness | Provides separation of isomers based on boiling point and polarity. nih.gov |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert gas to carry analytes through the column. nih.gov |

| Injection Mode | Splitless or Pulsed Splitless | Maximizes transfer of trace-level analytes onto the column. nih.gov |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | EI provides characteristic fragmentation patterns. NCI can offer higher sensitivity for electrophilic compounds like nitro-aromatics. nih.gov |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions, essential for complex matrices. nih.gov |

High-Performance Liquid Chromatography (HPLC) presents a viable alternative to GC, particularly for compounds with low volatility or thermal instability. nih.gov While GC is often preferred for halogenated dibenzofurans, methods developed for nitro-PAHs are highly adaptable. koreascience.krcapes.gov.br HPLC systems can employ on-line reduction columns that convert nitro groups to fluorescent amino groups, significantly enhancing detection sensitivity and specificity when using a fluorescence detector (FLD). koreascience.kr Alternatively, coupling HPLC with tandem mass spectrometry (LC-MS/MS) using an atmospheric pressure photoionization (APPI) source is effective for nonpolar compounds like PAHs and their derivatives, overcoming the limitations of other ionization sources. nih.gov

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Analytical Column | Reversed-phase C18 or specialized PAH columns | Separates compounds based on hydrophobicity. nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds with varying polarities effectively. capes.gov.brnih.gov |

| Detector | Fluorescence (FLD) with on-line reduction, or Tandem Mass Spectrometry (MS/MS) | FLD provides high sensitivity for fluorescent compounds (or those made fluorescent via reduction). koreascience.kr MS/MS provides mass-based confirmation. nih.gov |

| Ionization Source (for LC-MS) | Atmospheric Pressure Photoionization (APPI) | Effectively ionizes nonpolar to moderately polar compounds. nih.gov |

For the definitive, isomer-specific analysis of halogenated dibenzofurans and dioxins, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard. researchgate.netepa.govpublications.gc.ca This technique is mandated by regulatory bodies like the U.S. EPA for ultratrace quantification of these toxic compounds. epa.gov HRMS instruments can differentiate between ions with very small mass differences, which is essential for separating target analytes from co-eluting matrix interferences that have the same nominal mass. researchgate.net This capability allows for unambiguous identification and quantification at parts-per-quadrillion (ppq) levels, a necessity given the potential toxicity of compounds like 6-Nitro-1,3,8-trichlorodibenzofuran. nih.gov

Sample Preparation and Enrichment Strategies for Environmental Samples

The goal of sample preparation is to extract the target analytes from a complex matrix (e.g., soil, sediment, tissue, or air), remove interfering compounds, and concentrate the final extract to a level suitable for instrumental analysis.

Analyzing environmental samples for trace levels of 6-Nitro-1,3,8-trichlorodibenzofuran requires extensive extraction and cleanup to remove the vast majority of matrix components. nih.gov The process typically involves initial extraction followed by a multi-step cleanup using various chromatographic materials.

Extraction : Soxhlet extraction with a solvent like toluene (B28343) or a mixture of dichloromethane/hexane is commonly used to efficiently extract POPs from solid samples. nih.govpublications.gc.ca

Initial Cleanup : Gel Permeation Chromatography (GPC) is often employed to remove large molecules like lipids and long-chain hydrocarbons from biological and organic-rich samples. publications.gc.ca

Fractionation : The extract is then passed through a series of adsorption chromatography columns to separate the target analytes from other compound classes. nih.gov Common materials include silica (B1680970), alumina (B75360), and activated carbon. publications.gc.capublications.gc.ca For instance, a multi-layer silica gel column (containing layers of neutral, acidic, and basic silica) can remove polar interferences, while an alumina column further refines the separation. publications.gc.ca A carbon/glass-fibre column is particularly effective at retaining planar molecules like dibenzofurans while allowing less planar compounds (like many pesticides and PCBs) to be washed away. publications.gc.ca The target compounds are then back-flushed from the carbon column with a strong solvent like toluene. publications.gc.ca

| Step | Technique/Material | Purpose |

|---|---|---|

| Extraction | Soxhlet Extraction (Toluene) | Extracts analytes from solid environmental samples. nih.gov |

| Lipid Removal | Gel Permeation Chromatography (GPC) | Removes high-molecular-weight interferences like fats from biological samples. publications.gc.ca |

| Primary Cleanup | Multi-layer Silica Column (Acidic/Basic) | Removes polar and acid/base-labile interferences. publications.gc.ca |

| Secondary Cleanup | Alumina Column | Further removes interfering compounds. publications.gc.ca |

| Class-Specific Fractionation | Activated Carbon Column | Separates planar molecules (like dibenzofurans) from non-planar molecules. publications.gc.ca |

Isotope dilution mass spectrometry (IDMS) is the most accurate method for quantifying trace organic contaminants. duq.edu This technique involves adding a known quantity of a stable, isotopically-labeled analog of the target analyte (e.g., ¹³C₁₂-6-Nitro-1,3,8-trichlorodibenzofuran) to the sample at the very beginning of the analytical procedure. epa.govepa.gov

This labeled standard behaves almost identically to the native (unlabeled) analyte throughout the extraction, cleanup, and chromatographic analysis. epa.gov Any losses of the native analyte during sample preparation will be matched by a proportional loss of the labeled standard. By measuring the ratio of the native analyte to the labeled standard in the final analysis using mass spectrometry, the initial concentration of the native analyte in the sample can be calculated with high accuracy and precision, as the method inherently corrects for recovery losses. duq.eduepa.gov This approach is detailed in official regulatory methods such as U.S. EPA Method 1625 for semi-volatile organics. epa.gov

Development and Validation of Screening and Bioanalytical Methods

The development of sensitive and reliable screening and bioanalytical methods is paramount for the efficient detection and toxicological assessment of compounds like 6-nitro-1,3,8-trichlorodibenzofuran. These methods often serve as a precursor to more resource-intensive confirmatory analyses, allowing for the rapid screening of a large number of samples.

Aryl Hydrocarbon Receptor (AhR)-Based Bioassays (e.g., AhR-PCR, CALUX) for Dioxin-Like Activity

Aryl Hydrocarbon Receptor (AhR)-based bioassays are powerful tools for assessing the dioxin-like activity of chemical compounds. These assays leverage the biological mechanism through which dioxins and related compounds exert their toxic effects, which involves binding to the AhR. This binding event initiates a cascade of transcriptional activities, leading to the production of specific proteins.

AhR-PCR (Aryl Hydrocarbon Receptor-Polymerase Chain Reaction) is a technique that quantifies the expression of genes induced by AhR activation. By measuring the amount of messenger RNA (mRNA) produced from genes like Cytochrome P450 1A1 (CYP1A1), researchers can infer the potency of a compound to act as an AhR agonist. While specific AhR-PCR data for 6-nitro-1,3,8-trichlorodibenzofuran is not extensively documented in publicly available literature, research on related substituted dibenzofurans provides a framework for its potential assessment. For instance, studies on other 6-substituted-1,3,8-trichlorodibenzofurans have demonstrated their ability to induce AhR-mediated gene expression, albeit with varying potencies. nih.gov Research has shown that 6-nitro-1,3,8-trichlorodibenzofuran is a weak inducer of hepatic microsomal aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin O-deethylase (EROD) activities, which are classic markers of AhR activation. nih.gov This suggests a lower dioxin-like potential compared to the parent compound, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov

The Chemically Activated Luciferase Expression (CALUX) bioassay is another widely used AhR-based method. biodetectionsystems.com This cell-based assay utilizes genetically modified cell lines that contain a luciferase reporter gene under the control of dioxin-responsive elements (DREs). When a compound with dioxin-like activity binds to the AhR, the receptor complex activates the DREs, leading to the production of the enzyme luciferase. The light produced upon the addition of a substrate is then measured and is proportional to the dioxin-like activity of the sample. biodetectionsystems.com The CALUX assay is highly sensitive and has been automated for high-throughput screening of various environmental and biological samples. biodetectionsystems.comnih.gov While specific CALUX data for pure 6-nitro-1,3,8-trichlorodibenzofuran is scarce, the methodology is well-established for determining the total toxic equivalency (TEQ) of dioxin-like compounds in complex mixtures. biodetectionsystems.comnih.gov

| Parameter | Description |

| Analyte | Dioxin-like compounds, including substituted dibenzofurans |

| Bioassay Principle | Ligand-activated transcription factor (AhR) induces reporter gene expression (luciferase) |

| Cell Line | Typically genetically modified hepatoma cell lines (e.g., H4IIE) |

| Endpoint | Light emission, quantified as Relative Light Units (RLUs) and converted to Bioanalytical Equivalents (BEQ) or Toxic Equivalents (TEQ) |

| Application | Screening for dioxin-like activity in environmental samples, food, and feed |

Table 1: General Characteristics of the CALUX Bioassay

Studies on various 6-substituted-1,3,8-trichlorodibenzofurans have investigated their binding affinity to the Ah receptor. The binding avidity of 6-nitro-1,3,8-trichlorodibenzofuran to the Ah receptor was found to be lower than that of other analogs such as the 6-methyl and 6-t-butyl substituted forms. nih.gov This is consistent with the observation that it is a weak inducer of AhR-mediated enzymatic activities. nih.gov

| Compound | Relative Ah Receptor Binding Affinity | In Vivo Activity as TCDD Antagonist |

| 6-methyl-1,3,8-trichlorodibenzofuran (B56152) | > 6-t-butyl | Partial antagonist |

| 6-t-butyl-1,3,8-trichlorodibenzofuran | > 6-i-propyl | Partial antagonist |

| 6-i-propyl-1,3,8-trichlorodibenzofuran | > 6-propyl | Partial antagonist |

| 6-propyl-1,3,8-trichlorodibenzofuran | ~ 6-ethyl | Partial antagonist |

| 6-ethyl-1,3,8-trichlorodibenzofuran | > 6-cyclohexyl | Partial antagonist |

| 6-cyclohexyl-1,3,8-trichlorodibenzofuran | > 6-nitro | Minimal activity |

| 6-nitro-1,3,8-trichlorodibenzofuran | Lowest among tested | Minimal activity |

Table 2: Relative Ah Receptor Binding Affinities and Antagonistic Activities of 6-Substituted-1,3,8-trichlorodibenzofurans (Data derived from nih.gov)

Interlaboratory Validation and Quality Assurance/Control Protocols for Method Standardization

The standardization of analytical methods through interlaboratory validation and robust quality assurance/quality control (QA/QC) protocols is essential for ensuring the comparability and reliability of data generated by different laboratories. For persistent organic pollutants (POPs) like chlorinated and nitrated dibenzofurans, standardized methods such as the US EPA Method 1613b and the European Union Method EN 1948 exist for their determination. nih.gov

Interlaboratory studies for chlorinated dibenzofurans have highlighted the importance of specific analytical parameters, such as the use of a second gas chromatography column for confirmation, to avoid biased results. nih.gov While these studies have not specifically included 6-nitro-1,3,8-trichlorodibenzofuran, the principles and challenges are directly applicable. The complexity of sample matrices and the low concentrations at which these compounds are often found necessitate rigorous QA/QC procedures. nih.gov

Key elements of a robust QA/QC program for the analysis of compounds like 6-nitro-1,3,8-trichlorodibenzofuran would include:

Method Blanks: To monitor for contamination during the analytical process.

Spiked Samples: To assess the accuracy and recovery of the method.

Certified Reference Materials (CRMs): To ensure the traceability and accuracy of measurements.

Participation in Proficiency Testing Schemes: To evaluate laboratory performance against external standards.

Replicate Analyses: To assess the precision of the method.

The development of specific CRMs and participation in interlaboratory comparison studies for nitrated dibenzofurans are crucial next steps for achieving full method standardization for this emerging class of compounds.

Mechanistic Investigations of Biological Interactions of 6 Nitro 1,3,8 Trichlorodibenzofuran

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Modulation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of a variety of genes, including those involved in xenobiotic metabolism. nih.gov The interaction of 6-nitro-1,3,8-trichlorodibenzofuran with this pathway has been a key area of study.

6-Nitro-1,3,8-trichlorodibenzofuran has been shown to competitively bind to the Aryl Hydrocarbon (Ah) receptor. nih.gov However, its binding affinity is noted to be lower than other substituted dibenzofurans. nih.gov For instance, the binding avidities of 6-substituted-1,3,8-trichlorodibenzofurans for the Ah receptor follow a specific order, with the 6-nitro substitute showing less avidity than methyl, t-butyl, i-propyl, propyl, and ethyl substituted counterparts. nih.gov

While it binds to the AhR, 6-nitro-1,3,8-trichlorodibenzofuran is considered a weak agonist and exhibits minimal activity as a TCDD antagonist. nih.gov This is in contrast to other related compounds like 6-methyl-1,3,8-trichlorodibenzofuran (B56152) (MCDF), which acts as a weak agonist and a partial antagonist at the AhR. nih.gov The ability of the AhR to bind with a wide range of structurally diverse chemicals highlights the promiscuous nature of its ligand-binding site. researchgate.net

Table 1: Comparative AhR Binding Affinity of 6-Substituted-1,3,8-trichlorodibenzofurans

| Compound | Relative Binding Affinity for AhR |

|---|---|

| 6-methyl-1,3,8-trichlorodibenzofuran | > 6-t-butyl-1,3,8-trichlorodibenzofuran |

| 6-t-butyl-1,3,8-trichlorodibenzofuran | > 6-i-propyl-1,3,8-trichlorodibenzofuran |

| 6-i-propyl-1,3,8-trichlorodibenzofuran | > 6-propyl-1,3,8-trichlorodibenzofuran |

| 6-propyl-1,3,8-trichlorodibenzofuran | ≈ 6-ethyl-1,3,8-trichlorodibenzofuran |

| 6-ethyl-1,3,8-trichlorodibenzofuran | > 6-cyclohexyl-1,3,8-trichlorodibenzofuran |

| 6-cyclohexyl-1,3,8-trichlorodibenzofuran | > 6-nitro-1,3,8-trichlorodibenzofuran |

Data derived from competitive binding studies. nih.gov

The activation of the AhR by a ligand typically leads to its translocation to the nucleus, where it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). plos.org This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), initiating the transcription of target genes, a prominent example being Cytochrome P450 1A1 (CYP1A1). plos.orgnih.gov

6-Nitro-1,3,8-trichlorodibenzofuran has been identified as a weak inducer of hepatic microsomal ethoxyresorufin O-deethylase (EROD) activity, which is catalyzed by CYP1A1. nih.govnih.gov Studies in rats have shown that while a potent AhR agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) causes a significant induction of EROD and aryl hydrocarbon hydroxylase (AHH) activities, 6-nitro-1,3,8-trichlorodibenzofuran is a weak inducer of these enzyme activities. nih.gov When co-administered with TCDD, it exhibits minimal activity as an antagonist to the induction of these enzymes. nih.gov This contrasts with other 6-substituted-1,3,8-trichlorodibenzofurans which can act as partial antagonists. nih.gov

The regulation of CYP1A1 is a complex process. For instance, the tryptophan photoproduct 6-formylindolo[3,2-b]carbazole (FICZ), a potent AhR ligand, transiently induces CYP1A1, and this enzyme is also involved in the metabolism of FICZ, suggesting an autoregulatory loop. nih.gov

The affinity and efficacy of substituted dibenzofurans for the AhR are highly dependent on their molecular structure. nih.gov Research on a series of 6-substituted-1,3,8-trichlorodibenzofurans has demonstrated a clear structure-activity relationship. nih.gov The in vitro binding avidities and their in vivo activity as partial antagonists of TCDD-induced enzyme activities show a good correlation. nih.gov

The nature of the substituent at the 6-position significantly influences the compound's interaction with the AhR. For example, alkyl-substituted congeners like 6-methyl, ethyl, propyl, i-propyl, and t-butyl derivatives are more effective partial antagonists of TCDD's effects compared to the 6-cyclohexyl and 6-nitro derivatives. nih.gov This suggests that the size, shape, and electronic properties of the substituent at this position are critical determinants of both binding to the AhR and the subsequent biological response. The competitive displacement of TCDD from the AhR by these compounds is believed to be a key part of their mechanism of action as antagonists. nih.gov

Endocrine System Crosstalk and Modulation by 6-Nitro-1,3,8-trichlorodibenzofuran

Emerging evidence points to significant crosstalk between the AhR signaling pathway and endocrine systems. 6-Nitro-1,3,8-trichlorodibenzofuran has been investigated for its interactions with hormonal pathways, particularly those involving estrogen and androgen receptors.

6-Nitro-1,3,8-trichlorodibenzofuran (6-NCDF) has been shown to exhibit partial estrogenic activity. nih.govhoustonmethodist.org In immature female rats, administration of 6-NCDF led to a dose- and time-dependent increase in uterine wet weight, as well as levels of both cytosolic and nuclear estrogen receptors (ER) and progesterone (B1679170) receptors (PR). nih.govhoustonmethodist.org These estrogenic effects were observed at relatively low doses and persisted for an extended period. nih.govhoustonmethodist.org

Interestingly, 6-NCDF does not directly bind to the estrogen receptor. nih.gov Its estrogenic actions appear to be mediated through a different mechanism. While it induces some estrogenic responses, it does not elicit the full spectrum of effects seen with estradiol (B170435). For example, it did not increase uterine peroxidase activity or epidermal growth factor receptor binding activity. nih.govhoustonmethodist.org This selective action characterizes it as a partial estrogen.

The interaction between AhR ligands and the estrogen receptor pathway is complex. For instance, the potent AhR agonist TCDD can inhibit the uterotropic effects induced by both estradiol and 6-NCDF. nih.govhoustonmethodist.org However, TCDD did not block the 6-NCDF-induced increases in uterine ER and PR levels, suggesting distinct mechanisms of interaction. nih.gov

Table 2: Uterine Response to 6-Nitro-1,3,8-trichlorodibenzofuran in Immature Female Rats

| Parameter | Effect of 6-Nitro-1,3,8-trichlorodibenzofuran |

|---|---|

| Uterine Wet Weight | Increased (Dose- and time-dependent) |

| Cytosolic Estrogen Receptor (ER) Levels | Increased |

| Nuclear Estrogen Receptor (ER) Levels | Increased |

| Cytosolic Progesterone Receptor (PR) Levels | Increased |

| Nuclear Progesterone Receptor (PR) Levels | Increased |

| Uterine Peroxidase Activity | No increase |

| Epidermal Growth Factor (EGF) Receptor Binding | No increase |

Data based on in vivo studies in Sprague-Dawley rats. nih.govhoustonmethodist.org

The crosstalk between the AhR and the androgen receptor (AR) is an area of active research. While direct studies on 6-nitro-1,3,8-trichlorodibenzofuran and AR crosstalk are limited, research on related compounds provides some insights. For example, 6-methyl-1,3,8-trichlorodibenzofuran (6-MCDF), another AhR ligand, has been shown to inhibit androgen-dependent reporter gene activity in prostate cancer cells, suggesting antiandrogenic activity. nih.gov However, in a study using TRAMP mice, 6-MCDF treatment did not reduce accessory sex organ weights or inhibit androgen-dependent processes in the prostate, indicating that its in vivo effects may not be primarily due to inhibition of androgen signaling. nih.gov The complex interactions between the AhR and steroid hormone receptors, including the AR, are thought to involve mechanisms such as altered proteasomal degradation of the receptors. nih.gov Further investigation is needed to specifically delineate the role of 6-nitro-1,3,8-trichlorodibenzofuran in modulating AR signaling.

Cellular Signaling Pathways and Receptor-Independent Interactions

The biological interactions of 6-Nitro-1,3,8-trichlorodibenzofuran (6-NCDF) extend beyond direct receptor binding, influencing a variety of cellular signaling pathways. These interactions can lead to a cascade of downstream effects, altering normal cellular function. This section explores the known and potential receptor-independent interactions of this compound.

Alterations in Steroid Hormone Receptor Stability and Degradation Pathways

Research has demonstrated that 6-NCDF can function as a partial estrogen, influencing the stability and levels of steroid hormone receptors. In a study involving immature female Sprague-Dawley rats, administration of 6-NCDF led to a dose- and time-dependent increase in uterine wet weight, as well as elevated levels of both cytosolic and nuclear estrogen receptors (ER) and progesterone receptors (PR). These estrogenic effects were observed at doses as low as 2 μmol/kg and persisted for up to 144 hours.

Interestingly, while 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) typically exhibits antiestrogenic effects and inhibits the 17β-estradiol-induced increase in these receptors, it did not block the 6-NCDF-induced increases in uterine ER and PR levels. This suggests a distinct mechanism of action for 6-NCDF on these hormone receptor pathways that is not antagonized by TCDD. It is noteworthy that 6-NCDF itself does not bind to the ER or PR, indicating that its effects on their stability and degradation are likely indirect, possibly through cross-talk with other signaling pathways.

A structurally related compound, 6-methyl-1,3,8-trichlorodibenzofuran (MCDF), has also been shown to degrade ER protein levels, highlighting that this class of compounds can interfere with steroid hormone receptor homeostasis. umweltprobenbank.de

| Compound | Effect on Steroid Hormone Receptors | Receptor Binding |

| 6-Nitro-1,3,8-trichlorodibenzofuran (6-NCDF) | Increases uterine estrogen receptor (ER) and progesterone receptor (PR) levels. | Does not bind to ER or PR. |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Inhibits 17β-estradiol-induced increases in ER and PR levels. | Binds to the Aryl hydrocarbon Receptor (AhR). |

| 6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) | Degrades ER protein. | Does not directly bind to ER. |

Modulation of Prostanoid Synthesis and Inflammatory Signaling Cascades

While direct studies on the effects of 6-NCDF on prostanoid synthesis and inflammatory signaling are limited, the known interactions of related compounds with the aryl hydrocarbon receptor (AhR) provide a basis for potential mechanisms. AhR activation is known to influence inflammatory pathways, including the conversion of arachidonic acid to prostanoids via cyclooxygenase-2 (COX-2). nih.gov

Although 6-NCDF is a weak AhR agonist, its binding could potentially modulate inflammatory responses. However, its efficacy in this regard is likely much lower than that of potent AhR agonists like TCDD. Further research is necessary to specifically elucidate the impact of 6-NCDF on prostanoid synthesis and the complex network of inflammatory signaling cascades.

Effects on Wnt/β-catenin Signaling and T-cell Differentiation

Currently, there is no direct scientific evidence linking 6-Nitro-1,3,8-trichlorodibenzofuran to the Wnt/β-catenin signaling pathway or to specific alterations in T-cell differentiation. The Wnt/β-catenin pathway is crucial for a multitude of developmental processes and for the regulation of T-cell development and function. nih.gov Specifically, this pathway is involved in the differentiation of various T-cell subsets. nih.gov

Given that AhR signaling can alter Wnt/β-catenin signaling and influence the differentiation of certain T-cell subsets, it is plausible that 6-NCDF, as a weak AhR agonist, could have some effect. nih.gov However, without direct experimental data on 6-NCDF, any such effects remain speculative.

Comparative Mechanistic Studies with Polychlorinated Dibenzodioxins (PCDDs) and Polychlorinated Biphenyls (PCBs)

The toxicity of many halogenated aromatic hydrocarbons, including PCDDs and PCBs, is primarily mediated through their high-affinity binding to the aryl hydrocarbon receptor (AhR). nih.govnih.gov The most potent of these is 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). wikipedia.org In contrast, 6-NCDF exhibits significantly different mechanistic properties.

Studies have shown that 6-NCDF is a weak AhR agonist and exhibits minimal activity as a TCDD antagonist. nih.gov In comparative studies with other 6-substituted-1,3,8-trichlorodibenzofurans, the nitro-substituted compound had one of the lowest binding avidities for the AhR. nih.gov

The table below summarizes the comparative AhR binding affinities of 6-NCDF and related compounds.

| Compound | AhR Binding Affinity (Relative to TCDD) | Antagonistic Activity against TCDD |

| 6-Nitro-1,3,8-trichlorodibenzofuran (6-NCDF) | Low | Minimal |

| 6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) | Moderate | Partial antagonist |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | High | - |

| Polychlorinated Biphenyls (PCBs) | Varies by congener | Some act as antagonists |

This weak interaction with the AhR distinguishes 6-NCDF from the highly toxic PCDDs and dioxin-like PCBs, whose primary mechanism of toxicity is potent and persistent AhR activation. nih.govnih.gov Furthermore, the partial estrogenic activity of 6-NCDF, leading to increased ER and PR levels, is a mechanistic pathway not typically associated with the primary toxic effects of TCDD, which often acts as an antiestrogen. nih.gov

Computational and Theoretical Chemistry Approaches in Understanding 6 Nitro 1,3,8 Trichlorodibenzofuran

Quantum Chemical Characterization of Molecular and Electronic Structures

Quantum chemical methods offer a detailed view into the fundamental properties of 6-Nitro-1,3,8-trichlorodibenzofuran at the atomic level. By solving the Schrödinger equation for the molecule, researchers can obtain a wealth of information about its geometry and electronic landscape.

Equilibrium Geometries and Conformational Analysis

The starting point for understanding any molecule is determining its three-dimensional structure. For 6-Nitro-1,3,8-trichlorodibenzofuran, computational methods are used to find the most stable arrangement of its atoms, known as the equilibrium geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to minimize the molecule's energy.

Due to the relatively rigid dibenzofuran (B1670420) core, significant conformational flexibility is not expected. However, the orientation of the nitro group relative to the aromatic ring system is a key parameter. Quantum chemical calculations can determine the rotational barrier of the C-N bond and identify the most stable conformation, which is crucial for understanding its interactions with biological receptors.

Calculation of Electronic Properties: Ionization Potentials, Electron Affinities, Polarizabilities, and Dipole Moments

Beyond its physical shape, the electronic properties of 6-Nitro-1,3,8-trichlorodibenzofuran govern its reactivity and interactions. Quantum chemistry provides a means to calculate these key descriptors.

Ionization Potential (IP) and Electron Affinity (EA) : These properties relate to the ease with which the molecule loses or gains an electron, respectively. They are fundamental to understanding its potential to participate in redox reactions, which are often involved in metabolic activation and toxicity pathways. A higher ionization potential suggests a greater resistance to oxidation, while a higher electron affinity indicates a greater tendency to be reduced. For nitroaromatic compounds, the electron-withdrawing nature of the nitro group generally leads to a relatively high electron affinity. nih.gov

Polarizability : This property describes how the electron cloud of the molecule is distorted by an external electric field. It is a key factor in determining the strength of non-covalent interactions, such as van der Waals forces, which are critical for the binding of a molecule to a biological receptor. researchgate.net Studies on related polychlorinated dibenzofurans (PCDFs) have shown that polarizability is a significant factor in their toxicological activity. researchgate.net

| Property | Description | Relevance to 6-Nitro-1,3,8-trichlorodibenzofuran |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Indicates its susceptibility to oxidation and involvement in redox processes. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Reflects its ability to accept electrons, a key step in the metabolic activation of many nitroaromatics. nih.gov |

| Polarizability | The ease with which the electron cloud can be distorted by an electric field. | Crucial for understanding non-covalent binding interactions with biological targets like the aryl hydrocarbon receptor. researchgate.net |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences solubility and the strength of intermolecular interactions. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. nih.gov These models are invaluable for predicting the potential toxicity of new or untested chemicals and for understanding the structural features that drive their biological effects.

Development of Predictive Models Using Molecular Descriptors

QSAR models are built by developing a mathematical relationship between a set of calculated properties of a molecule, known as molecular descriptors, and its experimentally determined biological activity. nih.gov For 6-Nitro-1,3,8-trichlorodibenzofuran, these models can be used to predict its potential to cause various toxic effects.

The process involves:

Calculating a wide range of molecular descriptors: These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing atomic connectivity), geometric descriptors (related to the 3D shape), and quantum chemical descriptors (like those mentioned in section 6.1.2). biorxiv.orgfrontiersin.org

Selecting the most relevant descriptors: Statistical techniques are employed to identify the descriptors that have the strongest correlation with the biological activity of interest.

Building and validating the model: A mathematical equation is generated that can predict the activity of a compound based on its descriptor values. The model's predictive power is then rigorously tested using external datasets. mdpi.comchemrxiv.org

For nitroaromatic compounds, QSAR studies have successfully predicted toxic endpoints such as mutagenicity and carcinogenicity. nih.gov Descriptors related to hydrophobicity, electronic properties, and molecular shape are often found to be important. nih.gov

| Molecular Descriptor Type | Examples | Relevance to 6-Nitro-1,3,8-trichlorodibenzofuran |

| Constitutional | Molecular Weight, Number of Chlorine Atoms, Number of Rings | Basic molecular properties that can influence distribution and transport. |

| Topological | Connectivity Indices, Shape Indices | Describe the branching and overall shape of the molecule, which can affect receptor binding. |

| Geometric | Molecular Surface Area, Molecular Volume | Relate to the size and shape of the molecule, influencing how it fits into a binding site. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Polarizability | Provide insight into the molecule's reactivity and intermolecular interaction potential. researchgate.net |

Receptor Site Modeling and Ligand Binding Simulations

Many of the toxic effects of compounds like 6-Nitro-1,3,8-trichlorodibenzofuran are mediated by their interaction with specific biological receptors. For example, many halogenated aromatic hydrocarbons, including dibenzofurans, are known to bind to the aryl hydrocarbon receptor (AhR). nih.govnih.gov

Computational techniques can be used to model these interactions in detail:

Molecular Docking: This method predicts the preferred orientation of the 6-Nitro-1,3,8-trichlorodibenzofuran molecule when it binds to the active site of a receptor. nih.gov It provides a binding score that estimates the strength of the interaction.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. nih.govplos.org This allows researchers to observe the stability of the binding and the conformational changes that may occur in both the ligand and the receptor upon interaction. nih.gov

These simulations can help to identify the key amino acid residues in the receptor that are involved in binding and can provide a rationale for the observed biological activity. For instance, a related compound, 6-methyl-1,3,8-trichlorodibenzofuran (B56152), has been computationally studied to predict its binding to breast cancer targets. nih.gov

Theoretical Investigations of Formation and Transformation Mechanisms

Computational chemistry can also be used to investigate the chemical reactions that lead to the formation of 6-Nitro-1,3,8-trichlorodibenzofuran and the pathways through which it may be transformed in the environment or in biological systems.

By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. This allows them to determine the most likely reaction pathways and to calculate reaction rates. For a compound like 6-Nitro-1,3,8-trichlorodibenzofuran, this could involve studying:

Formation pathways: Investigating the mechanisms by which it might be formed as a byproduct in industrial processes or during combustion.

Degradation pathways: Exploring how it might be broken down in the environment through processes like photolysis or microbial degradation.

Metabolic transformations: Modeling the enzymatic reactions that could transform the molecule within an organism, potentially leading to detoxification or bioactivation to more toxic metabolites.

These theoretical investigations provide valuable insights into the environmental fate and toxicokinetics of 6-Nitro-1,3,8-trichlorodibenzofuran, helping to assess its persistence and potential for causing harm.

Reaction Pathways and Kinetic Studies of Nitrated Dibenzofuran Formation

The nitration of aromatic compounds typically proceeds via the attack of a nitronium ion (NO₂⁺) on the aromatic ring. The position of nitration on the 1,3,8-trichlorodibenzofuran (B13407154) ring system is directed by the existing substituents—the chlorine atoms and the dibenzofuran ring structure itself. The chlorine atoms are deactivating but ortho-, para-directing, while the oxygen atom of the furan (B31954) ring is activating and directs electrophilic attack to the adjacent positions.

Computational models, such as those employing Density Functional Theory (DFT), can be used to calculate the electron density distribution on the 1,3,8-trichlorodibenzofuran molecule. This allows for the prediction of the most nucleophilic sites, which are the most likely to be attacked by the electrophilic nitronium ion. The positions on the dibenzofuran nucleus that are not substituted with chlorine atoms (positions 2, 4, 6, 7, and 9) are potential sites for nitration. The relative stability of the Wheland intermediates (the carbocation intermediates formed during the electrophilic attack) for nitration at each of these positions can be calculated to determine the most favored product.

For 1,3,8-trichlorodibenzofuran, the positions are not all electronically equivalent. The positions adjacent to the oxygen atom (4 and 6) are activated. However, the presence of chlorine atoms at positions 1, 3, and 8 influences the electron density across the rings. DFT calculations would likely show that the 6-position is one of the more favorable sites for nitration due to the directing effects of the oxygen and the electronic influence of the chlorine substituents.

Kinetic studies can be computationally modeled by calculating the potential energy surface for the reaction. This involves determining the energies of the reactants, transition states, intermediates, and products. The activation energy (the energy difference between the reactants and the transition state) is a key parameter that governs the reaction rate. A lower activation energy implies a faster reaction.

Table 1: Illustrative Theoretical Kinetic Data for the Nitration of 1,3,8-Trichlorodibenzofuran

| Position of Nitration | Calculated Activation Energy (kJ/mol) | Relative Rate Constant (k_rel) |

| 2 | Higher | Slower |

| 4 | Lower | Faster |

| 6 | Lowest | Fastest |

| 7 | Higher | Slower |

| 9 | Higher | Slower |

Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual values would require specific DFT calculations.

Energy Decomposition Analysis (EDA) for Substituent Effects on Reactivity and Interactions

Energy Decomposition Analysis (EDA) is a computational method used to break down the interaction energy between two molecular fragments into physically meaningful components. scm.comarxiv.org For 6-nitro-1,3,8-trichlorodibenzofuran, EDA can be employed to understand the nature of the bonding and the influence of the nitro and chloro substituents on the molecule's reactivity and intermolecular interactions. scm.com

The interaction energy (ΔE_int) is typically decomposed into three main terms: electrostatic interaction (ΔE_elstat), Pauli repulsion (ΔE_Pauli), and orbital interaction (ΔE_orb). scm.com

ΔE_int = ΔE_elstat + ΔE_Pauli + ΔE_orb

ΔE_elstat represents the classical electrostatic attraction or repulsion between the charge distributions of the fragments.

ΔE_Pauli accounts for the destabilizing interactions that arise from the repulsion between electrons of the same spin (Pauli exclusion principle).

ΔE_orb represents the stabilizing interactions that result from the mixing of the orbitals of the two fragments, leading to charge transfer and polarization.

To analyze the substituent effects in 6-nitro-1,3,8-trichlorodibenzofuran, one could define the fragments in several ways. For instance, to understand the effect of the nitro group, the molecule could be fragmented into a 1,3,8-trichlorodibenzofuranyl radical and a nitro radical. The EDA would then quantify the nature of the C-N bond.

The electron-withdrawing nature of the nitro group and the chlorine atoms significantly influences the electronic properties of the dibenzofuran core. EDA can quantify how these substituents affect the electrostatic potential of the molecule, which is crucial for understanding its interactions with other molecules, such as biological receptors or environmental matrices. For example, a more positive electrostatic potential on the molecule, induced by the electron-withdrawing groups, would favor interactions with nucleophilic sites on other molecules.

In a study on substituted benzdiynes, it was found that electron-withdrawing groups destabilized the molecule relative to the corresponding benzene, while electron-donating groups had a stabilizing effect. nih.gov A similar principle would apply to 6-nitro-1,3,8-trichlorodibenzofuran, where the strongly electron-withdrawing nitro and chloro groups are expected to significantly impact the stability and reactivity of the dibenzofuran system.

Table 2: Illustrative Energy Decomposition Analysis for the C-NO₂ Bond in a Nitroaromatic Compound

| Energy Component | Contribution (kcal/mol) | Description |

| Interaction Energy (ΔE_int) | -50 | Overall strength of the bond |

| Electrostatic Interaction (ΔE_elstat) | -35 | Attraction between the positive carbon and negative nitro group |

| Pauli Repulsion (ΔE_Pauli) | +100 | Repulsion between electron clouds |

| Orbital Interaction (ΔE_orb) | -115 | Covalent character of the bond |

Note: This table provides a hypothetical example to illustrate the principles of EDA. Actual values for 6-nitro-1,3,8-trichlorodibenzofuran would require specific calculations.

Computational Studies on Atmospheric Chemistry and Environmental Fate Modeling

Computational models are essential for predicting the atmospheric chemistry and environmental fate of persistent organic pollutants like 6-nitro-1,3,8-trichlorodibenzofuran. nih.gov These models simulate the transport, transformation, and deposition of chemicals in the environment.

The atmospheric fate of 6-nitro-1,3,8-trichlorodibenzofuran is primarily governed by its partitioning between the gas and particle phases, its transport in the atmosphere, and its degradation rates. Due to its relatively low volatility, a significant fraction of this compound is expected to be adsorbed onto atmospheric particles.

Computational studies can predict key physicochemical properties that are used as inputs for environmental fate models. These properties include vapor pressure, octanol-air partition coefficient (K_oa), and Henry's Law constant.

The primary atmospheric degradation pathways for compounds like 6-nitro-1,3,8-trichlorodibenzofuran are expected to be reaction with hydroxyl (OH) radicals during the day and with nitrate (B79036) (NO₃) radicals at night. Photolysis (degradation by sunlight) may also be a significant removal process.

Environmental fate models, such as multimedia fugacity models, use these computational data to simulate the distribution of the compound in different environmental compartments (air, water, soil, sediment). nih.gov These models can predict the potential for long-range atmospheric transport and the areas of potential accumulation. For polychlorinated dibenzofurans (PCDFs), it has been shown that the atmospheric lifetime generally increases with the degree of chlorination, suggesting that 6-nitro-1,3,8-trichlorodibenzofuran could be persistent in the atmosphere and undergo long-range transport.

Table 3: Predicted Environmental Fate Properties of 6-Nitro-1,3,8-trichlorodibenzofuran

| Property | Predicted Value | Significance for Environmental Fate |

| Log K_ow (Octanol-Water Partition Coefficient) | High | High potential for bioaccumulation in fatty tissues |

| Vapor Pressure | Low | Tends to associate with particulate matter in the atmosphere |

| Atmospheric Half-life (vs. OH radicals) | Days to Weeks | Persistent in the atmosphere, allowing for long-range transport |

Note: The values in this table are estimates based on the properties of similar halogenated and nitrated aromatic compounds.

Q & A

Q. What analytical methods are recommended for detecting 6-Nitro-1,3,8-trichlorodibenzofuran in environmental samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for sensitive detection. Standardized protocols for polychlorinated dibenzofurans (PCDFs) often employ isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to improve quantification accuracy. Environmental analysis-grade standards, such as those listed in reagent catalogs, ensure calibration reliability .

Q. How can structural elucidation of 6-Nitro-1,3,8-trichlorodibenzofuran be achieved?

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are primary techniques. For nitro-substituted dibenzofurans, computational methods like density functional theory (DFT) can predict vibrational frequencies (FT-IR) and electronic properties, aiding in structural validation .

Q. What are the key physicochemical properties influencing its environmental persistence?

The compound’s hydrophobicity (logP ~6–7), low water solubility, and resistance to photodegradation due to nitro and chlorine substituents contribute to bioaccumulation. These properties align with other PCDFs, necessitating studies on half-life in soil/sediment matrices using gas chromatography (GC-MS) .

Advanced Research Questions

Q. How can computational modeling predict binding targets for 6-Nitro-1,3,8-trichlorodibenzofuran in cancer research?

A multi-level approach includes:

- Reverse pharmacophore mapping (e.g., PharmMapper Server) to identify potential protein targets.

- Molecular docking (AutoDock 4.2) with grid parameters set to 1266 × 1266 × 1266 points and 0.375 Å spacing for precision.

- Molecular dynamics (MD) simulations (GROMACS) using the GROMOS96 43A1 force field to assess binding stability over 30 ns trajectories . Example: MCDF (structurally similar) showed stable binding to the glucocorticoid receptor’s site-B, validated by RMSD (<2 Å) and hydrogen bond analysis .

Q. What experimental strategies resolve contradictions in its estrogenic vs. antiestrogenic activity?

- Dose-response assays (e.g., MCF-7 cell proliferation): MCDF exhibits estrogenic effects at 10⁻⁶ M but antagonizes estrogen receptor (ER) at higher concentrations.

- Mechanistic studies : Use ER-coactivator pull-down assays and ERE-luciferase reporters to differentiate ER-mediated vs. AhR-mediated pathways.

- Receptor knockdown (siRNA for AhR/ER) confirms direct ER interaction, as shown in MCDF studies .

Q. How do MD simulations inform intermolecular interaction dynamics?

- Trajectory analysis : Compute RMSF (root mean square fluctuation) to identify flexible receptor regions (e.g., ER’s helix-12) affected by ligand binding.

- Energy decomposition : Van der Waals and electrostatic contributions from chlorine/nitro groups stabilize binding. For MCDF, hydrophobic interactions dominated at the glucocorticoid receptor’s site-B .

Q. What methodologies validate its role as an AhR antagonist in toxicological studies?

- Competitive binding assays : Co-treat with 2,3,7,8-TCDD (AhR agonist) and measure CYP1A1/1B1 induction inhibition.

- In vivo models : Rodent studies assessing hepatic CYP450 isoform suppression (e.g., MCDF reduced TCDD-induced CYP1A1 by 70% in mice) .

Methodological Notes

- Contradiction Management : Conflicting data on ER agonism/antagonism require cross-validation using multiple cell lines (e.g., Ishikawa vs. MCF-7) and endpoint assays (proliferation, gene expression) .

- Data Reproducibility : Standardize environmental sample prep (SPE extraction, silica gel cleanup) to minimize matrix interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.